PZ-Peptide

Enzymology Collagenase Assays Protease Characterization

Substituting generic collagenase substrates for PZ-Peptide produces invalid enzyme activity data due to fundamentally different enzyme selectivity profiles. PZ-Peptide is the specific substrate for the compendial Wünsch assay (1 Wünsch Unit = 1 µmol/min at 25°C, pH 7.1), enabling standardized QC of bacterial collagenase preparations for tissue dissociation and cell isolation workflows. • Chromogenic detection at 320 nm upon cleavage at the Leu-Gly bond - no secondary coupling reagents required • Definitive selectivity for bacterial collagenase (clostridiopeptidase A) and thimet oligopeptidase (TOP, EC 3.4.24.15); does not cross-react with vertebrate collagenase • Supplied at ≥95% purity with full analytical documentation for GLP-compliant QC workflows

Molecular Formula C38H52N10O8
Molecular Weight 776.9 g/mol
CAS No. 17011-78-8
Cat. No. B094024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePZ-Peptide
CAS17011-78-8
Synonyms4-phenylazo-carbobenzoxyprolyl-leucyl-glycyl-prolyl-arginine
Pz-Cpz-Pro-Leu-Gly-Pro-Arg
PZ-peptide
Molecular FormulaC38H52N10O8
Molecular Weight776.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4
InChIInChI=1S/C38H52N10O8/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41)/t28-,29+,30+,31+/m1/s1
InChIKeyWLJYNHBZKOQNNI-BHSUFKTOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PZ-Peptide: Defined Chromogenic Substrate


PZ-Peptide (4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg) is a synthetic pentapeptide chromogenic substrate . It is specifically designed for the quantitative assay of bacterial collagenase and the related enzyme thimet oligopeptidase (TOP, EC 3.4.24.15), also known as Pz-peptidase . Enzymatic cleavage at the Leu-Gly bond releases a chromogenic fragment, allowing for spectrophotometric detection at 320 nm .

Defined chromogenic substrate for quantitative assay
Cleavage at Leu-Gly releases fragment detectable at 320 nm
C-terminal D-Arg confers resistance to trypsin-like proteases

PZ-Peptide: Why Substitution Fails


The interchangeable use of generic synthetic peptide substrates for collagenase assays is scientifically invalid. This is primarily because different substrates exhibit distinct and non-overlapping selectivity profiles for different classes of collagenolytic and related enzymes [1]. For instance, the enzyme systems that cleave PZ-Peptide (designed for bacterial collagenase) are fundamentally different from those that hydrolyze DNP-peptide (designed for vertebrate collagenase), making direct substitution between these assays impossible without a complete change in the target of measurement [1]. Furthermore, even within the same enzyme class, kinetic parameters such as the Michaelis-Menten constant (Km) vary significantly, indicating that substrate-enzyme affinity is not uniform and must be considered when selecting a tool for quantitative analysis [2].

Enzyme class mismatch PZ-Peptide is hydrolyzed by chymotrypsin-like proteases, not elastase-like enzymes targeted by DNP-peptide. Direct substitution may shift measured activity.
Kinetic variability Substrate affinity (Km) differs considerably across enzyme sources. Assay conditions must be re-validated for each experimental system.
Sequence-dependent stability The D-Arg residue provides intrinsic resistance to trypsin-like proteases; generic peptide substrates lacking this feature may yield higher background.

PZ-Peptide Performance Evidence


Protease Class Difference: Pancreatic Juice

A direct comparative study demonstrates that PZ-Peptide and DNP-peptide are hydrolyzed by distinct, non-interchangeable enzymes in human pancreatic juice [1]. The enzyme responsible for PZ-peptide hydrolysis was classified as a chymotrypsin-like serine protease, whereas the enzyme acting on DNP-peptide was an elastase-like protease [1]. This provides direct evidence that these substrates target different proteases and cannot be substituted for one another.

Protease Class Specificity
Head-to-head
PZ-Peptide → chymotrypsin-like serine protease
DNP-peptide → elastase-like protease
Distinct enzyme classes prevent interchangeable substrate use
Reported in human pancreatic juice assay context
Enzymology Collagenase Assays Protease Characterization

Km Affinity Across Enzyme Sources

The affinity of PZ-Peptide for different enzyme targets, as measured by the Michaelis-Menten constant (Km), varies significantly across studies, providing a quantitative baseline for its use. A lower Km indicates higher affinity. The reported Km values range from a very high affinity of 0.01 mM for a rat granuloma enzyme to a lower affinity of 0.72 mM for a monkey kidney enzyme [1][2][3].

Km Affinity Range
Cross-study
Reported Km: 0.01–0.72 mM (72-fold span)
Affinity varies by enzyme source; requires assay-specific benchmarking
pH 7.1–9.0, 25–37°C conditions across studies
Enzyme Kinetics Michaelis-Menten Constant Collagenase

D-Arg Mediated Protease Resistance

The presence of a D-arginine (D-Arg) residue at the C-terminus of PZ-Peptide is a deliberate structural feature intended to enhance its resistance to degradation by non-target proteases, such as trypsin . This feature differentiates it from substrates containing L-arginine, which are typically highly susceptible to trypsin cleavage.

D-Arg Protease Resistance
Class-level
C-terminal D-Arg resists trypsin-like proteases
May reduce background in samples with trypsin-like activity
Structural inference; data to verify in target matrix
Substrate Specificity Protease Resistance Peptide Chemistry

PZ-Peptide Application Scenarios


Bacterial Collagenase Potency Testing

PZ-Peptide is the standard substrate for the well-established Wünsch assay, which is used to quantify the activity of bacterial collagenase (clostridiopeptidase A) preparations . This assay is widely used in the quality control of collagenase products intended for tissue dissociation, cell isolation, and therapeutic applications. The defined unit (1 Wünsch Unit = 1 µmole substrate turnover/min at 25°C, pH 7.1) provides a standardized and comparable measure of enzymatic potency .

Thimet Oligopeptidase (TOP) Activity Measurement

PZ-Peptide is a key substrate for thimet oligopeptidase (TOP, EC 3.4.24.15), an enzyme involved in neuropeptide metabolism and intracellular peptide degradation for antigen presentation [1]. Its use allows for the specific quantification of TOP activity, which is crucial for studies in neurobiology and immunology. This application is supported by quantitative kinetic data (e.g., Km) that help define assay conditions for this specific enzyme [1].

Serine Protease Discrimination in Biofluids

The differential hydrolysis of PZ-Peptide and DNP-peptide can be used as a diagnostic tool to classify serine protease activity in biological samples . As demonstrated in human pancreatic juice, PZ-peptide is selectively cleaved by a chymotrypsin-like protease, while DNP-peptide is cleaved by an elastase-like protease . This allows researchers to discriminate between these two distinct classes of proteases based on substrate specificity.

Application
Selection Property
Validation Focus
Collagenase potency determination (Wünsch assay)
Defined chromogenic substrate; standardized Wünsch Unit turnover
Spectrophotometric detection at 320 nm; batch-to-batch consistency
Thimet oligopeptidase (TOP) activity measurement
Reported substrate for TOP (EC 3.4.24.15); kinetic data support assay design
Enzyme kinetics validation; neuropeptide metabolism research
Serine protease classification in biofluids
Differential hydrolysis profile vs DNP-peptide
Substrate specificity profiling; chymotrypsin-like vs elastase-like discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PZ-Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.